molecular formula C14H16N4O3 B14005233 1,3-dimethyl-4-(methylamino)-2,6-dioxo-N-phenylpyrimidine-5-carboxamide CAS No. 61317-84-8

1,3-dimethyl-4-(methylamino)-2,6-dioxo-N-phenylpyrimidine-5-carboxamide

Cat. No.: B14005233
CAS No.: 61317-84-8
M. Wt: 288.30 g/mol
InChI Key: AKILWJZVEACXRY-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-(methylamino)-2,6-dioxo-N-phenylpyrimidine-5-carboxamide is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4-(methylamino)-2,6-dioxo-N-phenylpyrimidine-5-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethyl-4-amino-5-nitrosouracil with methylamine in the presence of a suitable catalyst, such as palladium on charcoal . The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and automated control systems ensures consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-(methylamino)-2,6-dioxo-N-phenylpyrimidine-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in various substituted pyrimidine derivatives.

Scientific Research Applications

1,3-Dimethyl-4-(methylamino)-2,6-dioxo-N-phenylpyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-(methylamino)-2,6-dioxo-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-4,5-diaminouracil: This compound is structurally similar and is used in the synthesis of purine derivatives.

    1,3-Dimethyl-4-amino-5-nitrosouracil: An intermediate in the synthesis of the target compound.

    1,3-Dimethyl-4-amino-5-formyluracil: Another related compound with similar synthetic routes.

Uniqueness

1,3-Dimethyl-4-(methylamino)-2,6-dioxo-N-phenylpyrimidine-5-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61317-84-8

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

1,3-dimethyl-4-(methylamino)-2,6-dioxo-N-phenylpyrimidine-5-carboxamide

InChI

InChI=1S/C14H16N4O3/c1-15-11-10(13(20)18(3)14(21)17(11)2)12(19)16-9-7-5-4-6-8-9/h4-8,15H,1-3H3,(H,16,19)

InChI Key

AKILWJZVEACXRY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)N(C(=O)N1C)C)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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